molecular formula C21H30N2O2S B5633163 2-benzyl-9-[3-(ethylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one

2-benzyl-9-[3-(ethylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5633163
M. Wt: 374.5 g/mol
InChI Key: LLDXJLQRQVBBPN-UHFFFAOYSA-N
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Description

The compound “2-benzyl-9-[3-(ethylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one” is a complex organic molecule. It contains a spirocyclic core, which is a feature common in many biologically active compounds . The presence of the ethylthio and propanoyl groups suggest that it might have interesting reactivity and potential applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic core and multiple functional groups. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound is likely to be influenced by the presence of the ethylthio and propanoyl groups. These functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve detailed studies of its synthesis, reactivity, and potential biological activity. This could include developing new synthetic routes, investigating its reactivity with various reagents, and screening it for activity against biological targets .

properties

IUPAC Name

2-benzyl-9-(3-ethylsulfanylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2S/c1-2-26-15-9-20(25)22-13-11-21(12-14-22)10-8-19(24)23(17-21)16-18-6-4-3-5-7-18/h3-7H,2,8-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDXJLQRQVBBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(=O)N1CCC2(CCC(=O)N(C2)CC3=CC=CC=C3)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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